molecular formula C19H19N3O6S B4996497 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester

3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester

Cat. No.: B4996497
M. Wt: 417.4 g/mol
InChI Key: YJHAUVXPMAXODW-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester is a complex organic compound that features an indole ring, a nitrobenzene sulfonyl group, and a propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Propionic Acid Ethyl Ester Moiety: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Nucleophile-substituted derivatives.

Scientific Research Applications

3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the nitrobenzene sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid: Lacks the ethyl ester moiety.

    3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-butanoic acid ethyl ester: Contains a butanoic acid instead of a propionic acid moiety.

    3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid methyl ester: Contains a methyl ester instead of an ethyl ester moiety.

Uniqueness

The presence of the ethyl ester moiety in 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester can influence its solubility, reactivity, and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-28-19(23)18(11-13-12-20-17-6-4-3-5-16(13)17)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h3-10,12,18,20-21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAUVXPMAXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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